N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N
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Overview
Description
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N is a complex organic compound characterized by the presence of a methoxy group, a nitro group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N typically involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent . The reaction is carried out at room temperature for approximately 18 hours . Another method involves the use of 4-nitrophenyl trifluoromethanesulfonate and tributyl (4-methoxyphenyl)stannane in the presence of lithium chloride and bis(triphenylphosphine)palladium(II) chloride as a catalyst .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, lithium chloride, and bis(triphenylphosphine)palladium(II) chloride . The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted thiazolecarboxamides.
Scientific Research Applications
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N involves its interaction with specific molecular targets and pathways. For instance, it may act on cannabinoid receptors (CB1 and CB2) and fatty acid amide hydrolase (FAAH), leading to antinociceptive effects . The compound’s effects are likely mediated through the activation of these receptors and inhibition of FAAH activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxy-2-nitrophenyl)acetamide: This compound shares a similar structure but lacks the thiazole ring.
N-(4-Methoxy-2-nitrophenyl)hexadecanamide: This compound is an analogue with a longer aliphatic chain.
Uniqueness
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
1391053-84-1 |
---|---|
Molecular Formula |
C11H9N3O4S |
Molecular Weight |
282.248 |
IUPAC Name |
N-[4-methoxy-2-[oxido(oxo)azaniumyl]phenyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H9N3O4S/c1-18-7-2-3-8(10(4-7)14(16)17)13-11(15)9-5-19-6-12-9/h2-6H,1H3,(H,13,15)/i9+1,11+1,14+1 |
InChI Key |
QDWVIJNDYCTAJO-GBJXMEQNSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CSC=N2)[N+](=O)[O-] |
Synonyms |
2’-Nitro-4-thiazolecarbox-p-anisidide-13C2,15N |
Origin of Product |
United States |
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